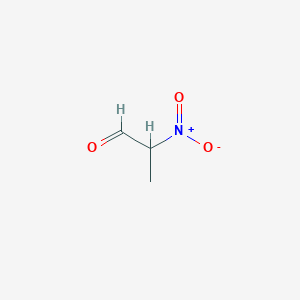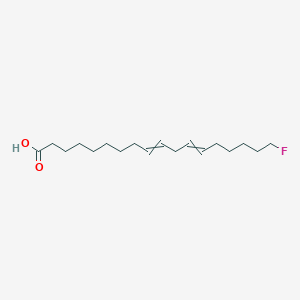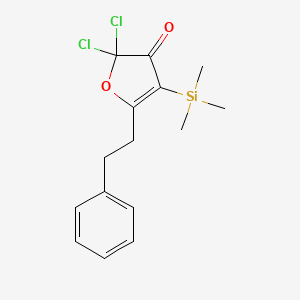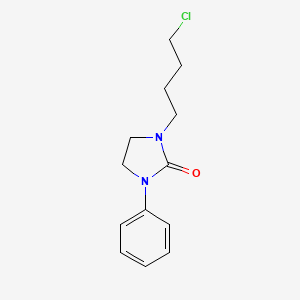![molecular formula C16H23NO4 B14264967 Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]- CAS No. 204852-50-6](/img/structure/B14264967.png)
Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]- is a chemical compound that belongs to the class of fatty acids It is characterized by a nine-carbon chain with a carboxyl group at one end and a benzoyl group substituted with a hydroxyl group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]- typically involves the reaction of nonanoic acid with 4-hydroxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Nonanoic acid+4-hydroxybenzoyl chloride→Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]-
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalysts to enhance the reaction rate and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]- involves its interaction with specific molecular targets and pathways. The hydroxyl group on the benzoyl moiety can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the carboxyl group can participate in various biochemical reactions, affecting cellular metabolism and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octanoic acid: An eight-carbon fatty acid with similar chemical properties.
Decanoic acid: A ten-carbon fatty acid with similar chemical properties.
4-Hydroxybenzoic acid: A benzoyl compound with a hydroxyl group at the para position.
Uniqueness
Nonanoic acid, 9-[(4-hydroxybenzoyl)amino]- is unique due to its specific combination of a nine-carbon fatty acid chain and a benzoyl group with a hydroxyl substitution
Eigenschaften
CAS-Nummer |
204852-50-6 |
|---|---|
Molekularformel |
C16H23NO4 |
Molekulargewicht |
293.36 g/mol |
IUPAC-Name |
9-[(4-hydroxybenzoyl)amino]nonanoic acid |
InChI |
InChI=1S/C16H23NO4/c18-14-10-8-13(9-11-14)16(21)17-12-6-4-2-1-3-5-7-15(19)20/h8-11,18H,1-7,12H2,(H,17,21)(H,19,20) |
InChI-Schlüssel |
QTCWREYLNOBJQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NCCCCCCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14264897.png)
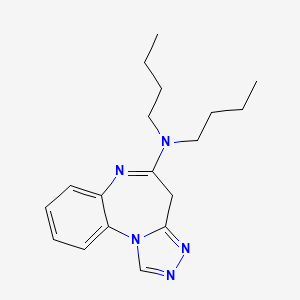
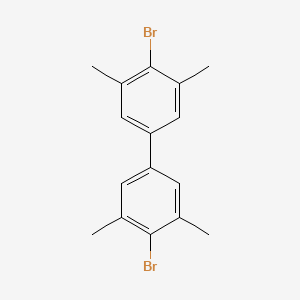

![9-[(2-Bromoprop-2-EN-1-YL)oxy]-5-methoxy-4,4-dimethylnon-1-EN-6-yne](/img/structure/B14264928.png)
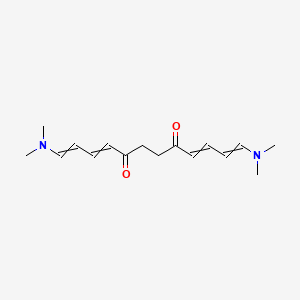
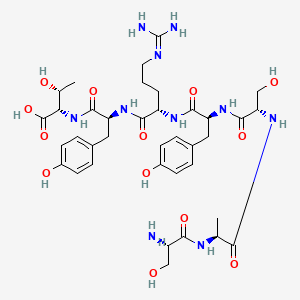

![6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol](/img/structure/B14264956.png)
